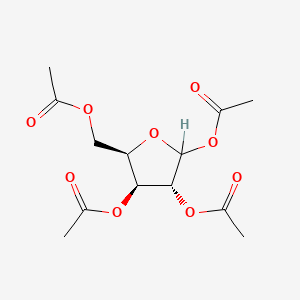
2,3-Dibromohexane
Overview
Description
2,3-Dibromohexane is a chemical compound with the molecular formula C6H12Br2 . It has an average mass of 243.967 Da and a monoisotopic mass of 241.930557 Da .
Molecular Structure Analysis
The 2,3-Dibromohexane molecule contains a total of 19 bonds. There are 7 non-H bonds and 3 rotatable bonds . The 3D chemical structure image of 2,3-Dibromohexane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Scientific Research Applications
Conformational Analysis
2,4-Dibromopentane and 2,5-dibromohexane have been the subject of conformational studies, involving IR and Raman spectra analysis. These studies provide insights into the molecular structure and conformation of such compounds, which can be critical for understanding their reactivity and potential applications in various fields, including materials science and molecular engineering (Crowder, 1983).
Solid-State NMR Investigations
1,6-Dibromohexane's molecular properties within urea inclusion compounds have been explored using solid-state NMR spectroscopy. This research offers valuable insights into the guest dynamics and conformational order, which is essential for understanding the interactions of these molecules in various matrices (Yang & Müller, 2007).
Electrochemical Reduction
The electrochemical reduction of dibromohexanes, such as 1,2-dibromohexane and 1,6-dibromohexane, has been investigated, revealing details about the reduction mechanisms and potential applications in electrochemical synthesis or analysis (Martin et al., 2015).
Cathodic Elimination Reactions
Studies on the electrochemical reductions of dibromohexanes provide insights into their reduction potentials and product distributions. This research is significant for applications in organic synthesis and the development of new electrochemical processes (Brown, Middleton, & Threlfall, 1984).
Cell-Surface Interactions
Dibromohexanes have been used in the study of mammalian cell interactions with synthetic surfaces. This research is vital in biomedical engineering and tissue engineering, where understanding cell adhesion and proliferation on different surfaces is crucial (Zelzer et al., 2008).
Synthesis of Enantiomers
The synthesis of enantiomers from dibromohexane derivatives has been researched, which is important in the field of stereoselective synthesis, a key aspect of pharmaceutical and fine chemical production (Machinaga & Kibayashi, 1992).
Crosslinked Carboxymethylpullulan Synthesis
Dibromohexane has been used as a crosslinking agent in the synthesis of carboxymethylpullulan, with potential applications in pharmaceutical and biomedical fields due to their biodegradable and biocompatible nature (Legros et al., 2008).
Isomerization Studies
Studies on the isomerization of alkoxy radicals, including hexoxy radicals, provide insights into the reactions relevant to atmospheric chemistry and environmental science (Eberhard et al., 1995).
Safety and Hazards
properties
IUPAC Name |
2,3-dibromohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-3-4-6(8)5(2)7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNCACSQVNDLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334856 | |
| Record name | 2,3-dibromohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromohexane | |
CAS RN |
6423-02-5 | |
| Record name | 2,3-dibromohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dibromohexane, mixture of diastereomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















